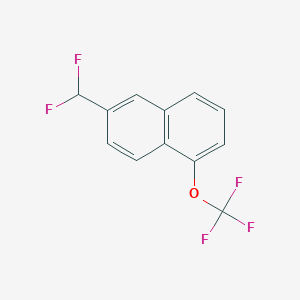
N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)-2-(chinolin-8-yloxy)acetamid ist eine synthetische organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Chinolinrest auf, der über eine Etherbindung mit einer Acetamidgruppe verbunden ist und einen Hydroxypropylsubstituenten trägt. Ihre einzigartige Struktur ermöglicht es ihr, an einer Vielzahl chemischer Reaktionen teilzunehmen und macht sie zu einem wertvollen Studienobjekt in der pharmazeutischen Chemie, Biologie und in industriellen Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Hydroxypropyl)-2-(chinolin-8-yloxy)acetamid umfasst typischerweise die folgenden Schritte:
Bildung des Chinolinethers: Der erste Schritt beinhaltet die Reaktion von Chinolin-8-ol mit 2-Chloracetatamid in Gegenwart einer Base wie Kaliumcarbonat. Diese Reaktion bildet den Chinolinether-Zwischenprodukt.
Hydroxypropylierung: Das Zwischenprodukt wird dann unter basischen Bedingungen mit 3-Chlorpropanol umgesetzt, um die Hydroxypropylgruppe einzuführen, wodurch das Endprodukt entsteht.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionsbedingungen (Temperatur, Druck und pH-Wert) und fortschrittliche Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Hydroxypropyl)-2-(chinolin-8-yloxy)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxypropylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Der Chinolinring kann unter bestimmten Bedingungen reduziert werden, um Dihydrochinolinderivate zu bilden.
Substitution: Die Acetamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von N-(3-Oxopropyl)-2-(chinolin-8-yloxy)acetamid.
Reduktion: Bildung von Dihydrochinolinderivaten.
Substitution: Bildung verschiedener substituierter Acetamide, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxypropyl)-2-(chinolin-8-yloxy)acetamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Hydroxypropyl)-2-(chinolin-8-yloxy)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinolinrest kann sich in die DNA interkalieren, ihre Funktion stören und zu potenziellen krebshemmenden Wirkungen führen. Darüber hinaus kann die Hydroxypropylgruppe die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern, wodurch sie in biologischen Systemen effektiver wird.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Hydroxyethyl)-2-(chinolin-8-yloxy)acetamid
- N-(3-Hydroxypropyl)-2-(chinolin-6-yloxy)acetamid
- N-(3-Hydroxypropyl)-2-(chinolin-8-yloxy)propionamid
Einzigartigkeit
N-(3-Hydroxypropyl)-2-(chinolin-8-yloxy)acetamid ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Hydroxypropylgruppe erhöht seine Löslichkeit, während der Chinolinrest eine vielseitige Plattform für weitere Funktionalisierung und biologische Aktivität bietet.
Eigenschaften
CAS-Nummer |
88350-28-1 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C14H16N2O3/c17-9-3-8-15-13(18)10-19-12-6-1-4-11-5-2-7-16-14(11)12/h1-2,4-7,17H,3,8-10H2,(H,15,18) |
InChI-Schlüssel |
JKIIIWAXFPBJFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(=O)NCCCO)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)









![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)

